molecular formula C10H7ClOS B14273519 3-(Chloromethyl)-4H-1-benzothiopyran-4-one CAS No. 133491-62-0

3-(Chloromethyl)-4H-1-benzothiopyran-4-one

Cat. No.: B14273519
CAS No.: 133491-62-0
M. Wt: 210.68 g/mol
InChI Key: QHEFVVRNTDGVBW-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-4H-1-benzothiopyran-4-one is an organic compound that belongs to the class of benzothiopyran derivatives. This compound is characterized by the presence of a chloromethyl group attached to the benzothiopyran ring system. Benzothiopyrans are known for their diverse biological activities and are used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-4H-1-benzothiopyran-4-one typically involves the chloromethylation of benzothiopyran derivatives. One common method is the Blanc chloromethylation reaction, which involves the reaction of benzothiopyran with formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst such as zinc chloride . The reaction conditions usually require a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chloromethylation processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques such as recrystallization and chromatography ensures the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-4H-1-benzothiopyran-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products include hydroxymethyl, aminomethyl, and other substituted derivatives.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include dihydrobenzothiopyran derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Chloromethyl)-4H-1-benzothiopyran-4-one is unique due to the presence of both the benzothiopyran ring system and the chloromethyl group. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various research applications.

Properties

CAS No.

133491-62-0

Molecular Formula

C10H7ClOS

Molecular Weight

210.68 g/mol

IUPAC Name

3-(chloromethyl)thiochromen-4-one

InChI

InChI=1S/C10H7ClOS/c11-5-7-6-13-9-4-2-1-3-8(9)10(7)12/h1-4,6H,5H2

InChI Key

QHEFVVRNTDGVBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CS2)CCl

Origin of Product

United States

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